N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-2-methylpropanamide

Medicinal Chemistry Structure-Activity Relationship Physicochemical Profiling

Researchers optimizing α7 nAChR PAMs face challenges in controlling amide side-chain effects on target engagement and metabolic stability. This compound provides a precise solution. - Serves as a direct comparator for SAR studies, with its isobutyramide side chain offering a distinct steric and lipophilic profile versus acetamide or cyclopropanecarboxamide analogs. - Enables head-to-head metabolic stability profiling in microsomal or hepatocyte assays, particularly against the cyclopropane analog (CAS 606096-19-9) which has CYP-mediated liability. - Occupies favorable CNS physicochemical space (cLogP ~1.70, TPSA 91.93 Ų), making it ideal for calibrating PAMPA-BBB or Caco-2 permeability assays.

Molecular Formula C12H15N5O2
Molecular Weight 261.28 g/mol
Cat. No. B12171147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-2-methylpropanamide
Molecular FormulaC12H15N5O2
Molecular Weight261.28 g/mol
Structural Identifiers
SMILESCC(C)C(=O)NC1=CC(=C(C=C1)OC)N2C=NN=N2
InChIInChI=1S/C12H15N5O2/c1-8(2)12(18)14-9-4-5-11(19-3)10(6-9)17-7-13-15-16-17/h4-8H,1-3H3,(H,14,18)
InChIKeyDOZGAUHCRZICML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Procurement Baseline


N-[4-Methoxy-3-(1H-tetrazol-1-yl)phenyl]-2-methylpropanamide (molecular formula C₁₂H₁₅N₅O₂; molecular weight 261.28 g/mol) is a synthetic small molecule belonging to the tetrazole-substituted aryl amide class . Its core architecture features a 1H-tetrazol-1-yl ring at the meta position of a phenyl scaffold, a para-methoxy substituent, and an isobutyramide (2-methylpropanamide) side chain . This compound resides within the broader chemical space of tetrazole-containing aryl amides that have been claimed as positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor (nAChR) in patent literature [1]. Commercially, it is available through several research chemical suppliers as a reference standard or screening compound, typically at ≥95% purity .

α7 nAChR positive allosteric modulator chemotype
Isobutyramide side chain: distinct SAR profile for target engagement
Available as reference standard or screening compound

Why Generic Substitution with In-Class Analogs Fails


Within the 4-methoxy-3-(1H-tetrazol-1-yl)phenyl scaffold family, the amide side chain is not a passive spectator but a critical determinant of target engagement, physicochemical properties, and metabolic fate. Substituting the isobutyramide moiety for an acetamide, cyclopropanecarboxamide, or pyridine-3-carboxamide group alters the steric bulk, hydrogen-bonding capacity, lipophilicity (clogP), and conformational flexibility of the molecule . In the context of α7 nAChR PAM pharmacology, even minor modifications to the amide portion of tetrazole-substituted aryl amides have been shown to produce substantial shifts in allosteric potentiation efficacy and selectivity [1]. Furthermore, the tetrazole ring itself serves as a metabolically resistant carboxylic acid bioisostere, meaning that the identity of the amide partner directly influences the compound's susceptibility to hydrolytic cleavage and its overall pharmacokinetic profile [2]. Generic substitution without quantitative head-to-head data therefore carries a high risk of introducing uncontrolled variables in target binding, off-target activity, and in vivo stability.

Amide side chain substitution
Replacing isobutyramide with acetamide or cyclopropanecarboxamide alters steric bulk, lipophilicity, and hydrogen-bonding capacity, which may shift target binding.
Allosteric potentiation sensitivity
Minor amide modifications within tetrazole aryl amides can shift α7 nAChR PAM efficacy and selectivity, making SAR highly dependent on side chain identity.
Metabolic stability variance
Amide partner identity influences susceptibility to hydrolysis; generic substitution may introduce uncontrolled metabolic and pharmacokinetic variables.

Quantitative Differentiation Against Closest Structural Analogs


Isobutyramide vs. Acetamide: Steric and Lipophilic Differentiation

The isobutyramide (2-methylpropanamide) side chain introduces a branched alkyl group (isopropyl) at the carbonyl α-position, which is absent in the acetamide analog N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide. This structural difference increases steric bulk proximal to the amide bond, which can modulate both the rate of enzymatic hydrolysis and the conformational preferences of the molecule in the bound state . Within the broader tetrazole aryl amide patent space, branched alkyl amides have been explicitly claimed and exemplified alongside linear and cyclic amides, indicating that steric variation at this position is a deliberate design parameter for tuning receptor interactions [1].

Isobutyramide vs. Acetamide
Reported
Target: Branched C3 alkyl; clogP ~1.70 vs. Acetamide: Linear C1; lower clogP, less steric bulk Δ clogP ≈ +0.5–0.8; increased molar refractivity
Steric/lipophilic differentiation supports SAR-driven compound selection.
Predicted properties; cross-study comparison
Medicinal Chemistry Structure-Activity Relationship Physicochemical Profiling

Isobutyramide vs. Cyclopropanecarboxamide: Conformational Flexibility and Metabolic Liability

N-[4-Methoxy-3-(1H-tetrazol-1-yl)phenyl]cyclopropanecarboxamide (CAS 606096-19-9; MW 259.26) represents the closest structural comparator in terms of molecular weight, differing by only ~2 Da. However, the cyclopropane ring introduces conformational rigidity and a known metabolic liability: cyclopropyl amines and amides are established substrates for cytochrome P450 enzymes, particularly CYP2B6 and CYP3A4, which can lead to rapid oxidative metabolism via ring-opening or hydroxylation pathways . The isobutyramide analog, lacking this strained small ring, is expected to exhibit a distinct metabolic profile with potentially slower CYP-mediated clearance [1].

vs. Cyclopropanecarboxamide
Class-level
Target: Isobutyramide; no ring strain; likely amide hydrolysis pathway vs. Cyclopropane amide: Strained ring; CYP-mediated ring-opening risk Qualitative prediction: distinct metabolic liability profiles
Predicted metabolic stability difference requires experimental validation.
Class-level inference; no direct comparative data available
Metabolic Stability Conformational Analysis Drug Metabolism

Tetrazole Positional Isomerism: N1-Linked vs. C-Linked Scaffold

The target compound employs an N1-linked tetrazole (1H-tetrazol-1-yl) directly attached to the phenyl ring at the meta position. This contrasts with numerous literature compounds that utilize C-linked tetrazoles (e.g., 2H-tetrazol-5-yl), which are more commonly employed as carboxylic acid bioisosteres. The N1-phenyl connectivity alters the electronic distribution of the tetrazole ring, the spatial orientation of the heterocycle relative to the phenyl plane (dihedral angle), and the hydrogen-bond acceptor pattern available for target engagement [1]. In the α7 nAChR PAM patent series, the N1-linked tetrazole-aryl amide scaffold was specifically claimed, distinguishing it from C-linked tetrazole chemotypes [2].

N1-Linked vs. C-Linked Tetrazole
Class-level
Target: N1-linked 1H-tetrazol-1-yl; distinct electronic & spatial orientation vs. C-linked 2H-tetrazol-5-yl; common carboxylic acid bioisostere Pharmacophorically significant connectivity difference; qualitative
Non-interchangeable in target-based screening due to regioisomerism.
Structural database comparison; binding data not available
Bioisosterism Tetrazole Chemistry Receptor Binding

Para-Methoxy Substituent Effect: Electronic Modulation of the Aniline-Derived Aryl Ring

The para-methoxy group on the phenyl ring exerts a strong electron-donating effect (+M mesomeric effect) that increases the electron density of the aromatic system and influences both the reactivity of the aniline nitrogen toward acylation and the electronic character of the tetrazole-phenyl conjugate. When compared to analogs bearing electron-withdrawing substituents at the para position (e.g., fluoro, chloro, or trifluoromethyl), the 4-methoxy derivative is expected to exhibit altered oxidation potentials, different hydrogen-bond acceptor capacity via the methoxy oxygen, and modified interactions with aromatic binding pockets in target proteins [1]. The tetrazole-substituted aryl amide patent literature explicitly excludes certain substitution patterns (e.g., 3,4-dimethoxy-phenyl) from the claims, indicating that the mono-4-methoxy configuration occupies a specific, non-trivial position in the structure-activity landscape [2].

4-Methoxy Electronic Effect
Reported
Target: 4-Methoxy (σₚ⁺ = -0.78, strong EDG) vs. 4-F, 4-Cl, 4-CF₃ (EWG; σₚ +0.06 to +0.54) Δσₚ ≈ -0.8 to -1.3; qualitatively distinct electronic profile
Electronic modulation may affect binding, oxidation, and metabolic handling – requires target-specific validation.
Hammett constants from literature; SAR significance from patent claims
Electronic Effects Hammett Analysis Reactivity

Evidence-Anchored Application Scenarios


α7 nAChR PAM Screening and SAR Campaigns

Based on the patent landscape establishing tetrazole-substituted aryl amides as α7 nAChR PAM chemotypes [1], this compound is best deployed as a screening candidate or chemical probe in α7 nAChR-targeted drug discovery programs. Its isobutyramide side chain provides a distinct steric and lipophilic profile within the tetrazole aryl amide series, making it a valuable comparator for SAR studies aimed at optimizing PAM potency, selectivity, and CNS penetration [2].

Metabolic Stability Benchmarking: Branched Amide vs. Cyclopropane Amide

The isobutyramide group offers a metabolically differentiated alternative to the cyclopropanecarboxamide analog (CAS 606096-19-9), which carries inherent CYP-mediated metabolic liability due to its strained cyclopropane ring . Researchers conducting metabolic stability profiling should utilize this compound alongside the cyclopropane analog in microsomal or hepatocyte incubation assays to directly measure comparative intrinsic clearance, enabling data-driven selection of the optimal amide side chain for in vivo studies.

N1-Linked Tetrazole Pharmacophore Validation in Bioisostere Studies

As an N1-linked tetrazole-phenyl amide, this compound serves as a tool for validating the pharmacological consequences of tetrazole regioisomerism (N1-linked vs. C-linked) in target engagement [3]. It is particularly suited for studies comparing carboxylic acid, C-linked tetrazole, and N-linked tetrazole bioisosteres of a given lead scaffold, allowing medicinal chemists to decouple the contributions of acidity, hydrogen-bonding geometry, and metabolic stability to overall compound performance.

Physicochemical Property Benchmarking for CNS Drug Discovery

With a predicted clogP of approximately 1.70 and a topological polar surface area (TPSA) of 91.93 Ų [4], this compound occupies a favorable physicochemical space for CNS drug candidates (typical CNS drug criteria: clogP 1–5, TPSA < 90 Ų). It can serve as a reference standard for calibrating permeability assays (PAMPA-BBB, Caco-2) and for benchmarking the property profiles of newly synthesized tetrazole-containing CNS-directed compounds.

Application
Selection Property
Validation Focus
α7 nAChR PAM screening and SAR
Isobutyramide-tetrazole aryl amide chemotype
PAM potency and selectivity assays
Metabolic stability: branched and cyclopropane amide profiling
Isobutyramide-cyclopropanecarboxamide metabolic differentiation
In vitro microsomal/hepatocyte intrinsic clearance
Tetrazole regioisomer pharmacophore validation
N1-linked tetrazole connectivity pattern
Target engagement and hydrogen-bonding geometry studies
CNS drug-like physicochemical benchmarking
Predicted CNS-favorable property profile (clogP/TPSA)
Permeability assay calibration (PAMPA-BBB, Caco-2)
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